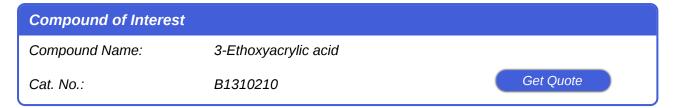


3-Ethoxyacrylic Acid: A Versatile Synthetic Intermediate in Organic Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Ethoxyacrylic acid, a valuable α , β -unsaturated carboxylic acid, serves as a pivotal intermediate in a wide array of organic syntheses.[1] Its chemical structure, featuring a carboxylic acid, an alkene, and an ether functional group, provides a versatile platform for a diverse range of chemical transformations.[1] This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation for the discerning scientific audience.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in **3-ethoxyacrylic acid** dictates its physical properties and reactivity.[1] A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of 3-Ethoxyacrylic Acid



| Property | Value | Reference |
|-------------------|---------------------------------|-----------|
| IUPAC Name | (E)-3-ethoxyprop-2-enoic acid | [1] |
| CAS Number | 6192-01-4 | [1][2] |
| Molecular Formula | C5H8O3 | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| Melting Point | 108-111 °C | [1][3] |
| Boiling Point | 217.6 °C at 760 mmHg | [1] |
| Density | 1.1 g/cm ³ | [1] |
| Appearance | Off-white to light yellow solid | [3][4] |

Spectroscopic analysis provides further insight into the molecular structure of $\bf 3$ -ethoxyacrylic acid.[1]

Table 2: Spectroscopic Data for 3-Ethoxyacrylic Acid

| Spectroscopic Technique | Interpretation | Reference |
|-------------------------|---|-----------|
| ¹ H NMR | Confirms the presence of the ethoxy group (-OCH $_2$ CH $_3$) and the vinyl protons of the α , β -unsaturated system. | [1] |
| ¹³ C NMR | Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group. | [1] |
| FT-IR | Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm ⁻¹ and a C-O stretching band around 1250 cm ⁻¹ . | [1] |



Synthesis of 3-Ethoxyacrylic Acid and its Precursors

The preparation of **3-ethoxyacrylic acid** and its derivatives can be achieved through several established synthetic pathways.

A primary method for synthesizing **3-ethoxyacrylic acid** is the base-catalyzed hydrolysis (saponification) of its corresponding ester, ethyl (E)-3-ethoxyacrylate.[1][5]

Caption: Hydrolysis of Ethyl (E)-3-ethoxyacrylate.

Experimental Protocol: Hydrolysis of Ethyl (E)-3-ethoxyacrylate[3][4][5]

- Dissolve ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) in a 2 M aqueous sodium hydroxide solution (40 mL).
- Reflux the reaction mixture for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Adjust the pH to 3 using a 4 M aqueous hydrochloric acid solution.
- Extract the product with ethyl acetate.
- Decolorize the organic phase with activated carbon.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- This procedure affords **3-ethoxyacrylic acid** as a brown solid (1.8 g, 44% yield).

Ethyl 3-ethoxyacrylate is a crucial starting material for **3-ethoxyacrylic acid** and is synthesized through various methods.[6][7]

Caption: Synthesis from Trichloroacetyl Chloride.

Experimental Protocol: Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride[8]



- Add trichloroacetyl chloride (91g, 0.5mol) to a three-necked flask.
- Slowly add vinyl ethyl ether (54g, 0.75mol) dropwise over approximately 1.5 hours, maintaining the temperature at 30°C.
- Keep the reaction at this temperature for 5 hours.
- Distill off the low-boiling-point byproducts under reduced pressure at a temperature below 40°C.
- Add triethylamine (66g, 0.65mol) and ethanol (100g) to the reaction mixture and maintain at 35°C for 5 hours.
- Filter the mixture and recover the filter cake. Distill the ethanol from the filtrate under reduced pressure below 50°C.
- Add potassium bisulfate (6.8g, 0.05mol) and raise the temperature to 100°C.
- Introduce nitrogen at a flow rate of 300mL/min and maintain the temperature for 5 hours.
- Obtain the final product, ethyl 3-ethoxyacrylate (62.1g, 86.1% yield), via reduced pressure distillation.

For further transformations, **3-ethoxyacrylic acid** can be converted to the more reactive 3-ethoxyacryloyl chloride.[1]

Experimental Protocol: Synthesis of 3-Ethoxyacryloyl Chloride[1]

- Treat ethyl 3,3-diethoxypropionate with sodium hydroxide in water and heat the mixture.
- After workup, react the resulting intermediate with thionyl chloride to produce 3ethoxyacryloyl chloride. This process can achieve a high yield.

Applications in Organic Synthesis

The multiple functional groups of **3-ethoxyacrylic acid** make it a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]



Caption: A Versatile Building Block in Synthesis.

Key applications include:

- Pharmaceuticals: It is a key starting material for the synthesis of nucleoside derivatives, some of which exhibit antiviral properties.[1] It also plays a role in the preparation of P2Y receptor ligands and is an intermediate in the manufacturing of other pharmaceutical compounds.[1] Its precursor, ethyl (E)-3-ethoxyacrylate, is used in the synthesis of impurities found in Zaleplon, which is important for quality control in the pharmaceutical industry.[9]
- Heterocyclic Chemistry: The reactivity of its double bond and carboxylic acid group makes it a valuable building block for the construction of various heterocyclic compounds.[1]
- Polymer Science: 3-Ethoxyacrylic acid and its derivatives are utilized in the synthesis of polymers.[1]

The reactivity of **3-ethoxyacrylic acid** is characterized by its dual electrophilic and nucleophilic nature, allowing it to participate in a variety of reactions including nucleophilic acyl substitutions, oxidations, and reductions.[1] This versatility solidifies its importance as a fundamental intermediate for advanced organic synthesis.

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